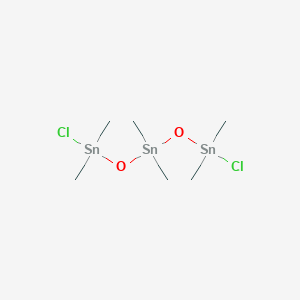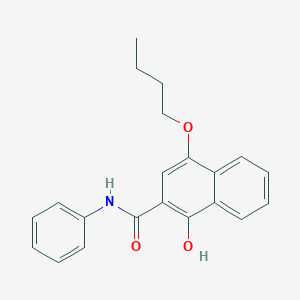
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic organic compound belonging to the class of naphthalene carboxamides This compound is characterized by the presence of a butoxy group at the fourth position, a hydroxy group at the first position, and a phenyl group attached to the nitrogen atom of the carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: Naphthalene undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Carboxylation: 1-Aminonaphthalene is then carboxylated to form 1-amino-2-naphthoic acid.
Amidation: The carboxylic acid group is converted to a carboxamide by reacting with aniline, resulting in 1-hydroxy-N-phenylnaphthalene-2-carboxamide.
Alkylation: Finally, the hydroxy group is alkylated with butyl bromide to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-butoxy-1-naphthaldehyde.
Reduction: Formation of 4-butoxy-1-hydroxy-N-phenyl-2-naphthylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer studies, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-N-phenylnaphthalene-2-carboxamide: Lacks the butoxy group, resulting in different solubility and reactivity properties.
4-Bromo-3-hydroxy-N-phenylnaphthalene-2-carboxamide: Contains a bromine atom instead of a butoxy group, leading to different electronic and steric effects.
N-(4-Methoxyphenyl)-3-hydroxy-2-naphthamide: Contains a methoxy group instead of a butoxy group, affecting its lipophilicity and biological activity.
Uniqueness
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to the presence of the butoxy group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature contributes to its distinct biological and chemical properties compared to similar compounds.
Propiedades
Número CAS |
500572-59-8 |
|---|---|
Fórmula molecular |
C21H21NO3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H21NO3/c1-2-3-13-25-19-14-18(20(23)17-12-8-7-11-16(17)19)21(24)22-15-9-5-4-6-10-15/h4-12,14,23H,2-3,13H2,1H3,(H,22,24) |
Clave InChI |
VYQXSHDIHWOAHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=C(C2=CC=CC=C21)O)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


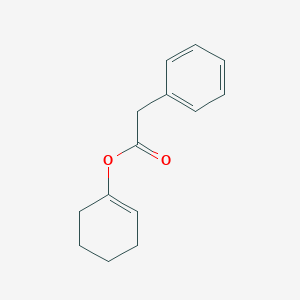

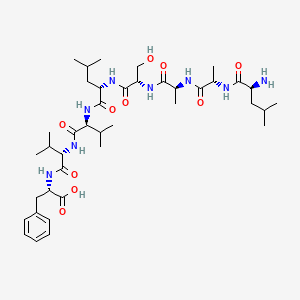
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
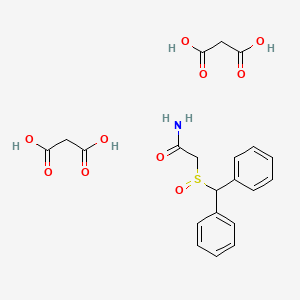
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)
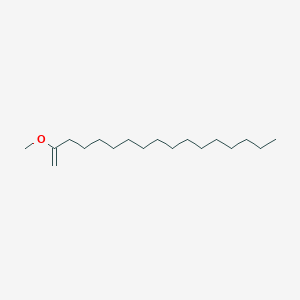
![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
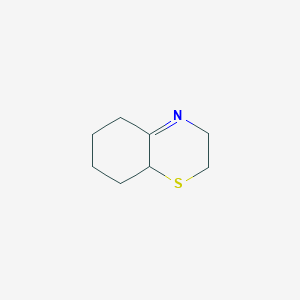
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
